Hexapeptide-42
Description
Significance of Hexapeptides as Modulators of Biological Processes in Chemical Biology and Biochemistry
Hexapeptides, short peptide chains consisting of six amino acids, are of considerable interest in chemical biology and biochemistry due to their ability to modulate a wide range of biological processes. research.fifrontiersin.org Their relatively small size allows for easier synthesis and modification compared to larger proteins, yet they are large enough to form specific three-dimensional structures that can interact with high affinity and selectivity with biological targets like protein receptors and enzymes. tandfonline.comresearchgate.net
This specificity makes them valuable as therapeutic agents and research tools. For instance, some hexapeptides exhibit antimicrobial properties, offering potential as novel antibiotics. nih.govmdpi.comwikipedia.orgfrontiersin.org Others have demonstrated immunomodulatory effects, capable of either enhancing or suppressing immune responses, which is valuable for developing treatments for autoimmune diseases or for boosting immunity. frontiersin.orgquantum-si.comspandidos-publications.com In the field of neurobiology, certain hexapeptides can act as neurotransmitter inhibitors or mimics, influencing neuronal activity and showing potential for treating neurological disorders. irispublishers.com The diverse functionalities of hexapeptides underscore their importance as versatile molecular tools for probing and manipulating complex biological systems.
Historical and Conceptual Evolution of Hexapeptide Research Methodologies
The study of hexapeptides has evolved significantly with advancements in research methodologies. Early peptide research was often hampered by the complexities of peptide synthesis and analysis. The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the 1960s was a revolutionary step, enabling the efficient and automated chemical synthesis of peptides, including hexapeptides. bioduro.comopenaccessjournals.comaurigeneservices.comproteogenix.science This made these molecules more accessible for research.
In recent decades, the rise of high-throughput screening techniques has allowed for the rapid testing of large libraries of peptides to identify those with specific biological activities. bldpharm.com Furthermore, sophisticated analytical methods have been crucial in characterizing these short peptides. Mass spectrometry (MS), particularly techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), has become indispensable for accurately determining the molecular weight and sequence of peptides. biosyn.comnih.govcreative-proteomics.comthermofisher.comub.edu Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to determine the three-dimensional structure of hexapeptides in solution, providing insights into their conformation and how they interact with their biological targets. rsc.orguzh.chrcsb.orgacs.org
Positioning of Hexapeptide-42 within the Landscape of Advanced Peptide Science
This compound is positioned at the intersection of cosmetic science and advanced peptide research, primarily as a biomimetic peptide. cosmacon.decosmeticsdesign.comnih.gov Biomimetic peptides are synthetic compounds designed to mimic naturally occurring peptides in the body, allowing them to interact with specific cellular receptors and modulate biological processes with high precision. cosmacon.decosmeticsdesign.commdpi.com This targeted approach is a hallmark of modern peptide science, moving away from broad-acting compounds to highly specific molecular agents.
The development of this compound reflects the broader trend in peptide science towards creating functional mimics of biological molecules for therapeutic and cosmetic applications. tandfonline.commdpi.cominci.guide Its specific action on an epidermal enzyme showcases the potential of designing peptides to achieve a particular biological outcome, in this case, related to skin barrier function and health. creative-peptides.com As a synthetic, targeted, and biologically active peptide, this compound exemplifies the current focus of peptide research on creating sophisticated molecules for specialized applications.
Detailed Research Findings on this compound
Scientific investigation into this compound has elucidated its chemical properties and its specific mechanism of action within the skin.
Chemical and Physical Properties of this compound
This compound is a synthetic peptide with a defined amino acid sequence and molecular structure. Its properties are summarized in the table below.
| Property | Value | Source |
| INCI Name | This compound | medchemexpress.com |
| Amino Acid Sequence | Ile-Gln-Ala-Cys-Arg-Gly-NH2 | creative-peptides.comabmole.com |
| Molecular Formula | C25H46N10O8S | medchemexpress.commedchemexpress.com |
| Molecular Weight | 646.76 g/mol | medchemexpress.commedchemexpress.compharmaffiliates.com |
| CAS Number | 197771-66-7 | medchemexpress.compharmaffiliates.comsenwayer.com |
| Appearance | White or off-white crystalline powder |
Mechanism of Action and Biological Significance
The primary reported function of this compound is its role in skin barrier maintenance and enhancement through the activation of Caspase-14. creative-peptides.com
Activation of Caspase-14 and Filaggrin Metabolism: this compound is a synthetic peptide that activates Caspase-14, a proteolytic enzyme found exclusively in the epidermis. creative-peptides.com Caspase-14 plays a critical role in the processing of profilaggrin into filaggrin. creative-peptides.com Filaggrin is a key protein in the terminal differentiation of keratinocytes and is essential for the formation of a healthy stratum corneum, the outermost layer of the skin. creative-peptides.com
Enhancement of Skin Barrier Function and Hydration: The breakdown of filaggrin produces hygroscopic amino acids and their derivatives, which are major components of the skin's Natural Moisturizing Factor (NMF). creative-peptides.com NMF is crucial for maintaining skin hydration by attracting and retaining water in the stratum corneum. By promoting the production of filaggrin via Caspase-14 activation, this compound helps to improve skin hydration from within. creative-peptides.com A well-formed and hydrated stratum corneum acts as an effective barrier against environmental aggressors and prevents excessive water loss from the skin. creative-peptides.com
Protection Against UVB-Induced Damage: Research also indicates that this compound can help prevent DNA damage induced by UVB radiation and stimulate the skin's natural repair mechanisms. creative-peptides.com This contributes to preserving the integrity of skin cells and offers a protective benefit against photoaging. creative-peptides.com
Properties
Molecular Formula |
C25H46N10O8 |
|---|---|
Molecular Weight |
646.96 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexapeptide 42 and Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches for Hexapeptide-42
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the synthesis of peptides, including this compound. researchgate.netd-nb.info This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. researchgate.netd-nb.info The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of by-products and excess reactants by simple filtration and washing. thieme-connect.de
A notable example of SPPS in the context of a related cyclic hexapeptide, wollamide B (42), involved the synthesis of the linear hexapeptide precursor on a 2-chlorotrityl chloride (2-CTC) resin. semanticscholar.org This was followed by cyclization in the solution phase. semanticscholar.org
Fmoc/tBu and Boc/Bzl Strategies for Linear Precursors
The synthesis of the linear precursor of this compound can be achieved using two primary orthogonal protection strategies: Fmoc/tBu and Boc/Bzl. ubc.ca The choice between these strategies depends on the specific amino acid sequence and desired final product.
The Fmoc/tBu strategy is the most common approach in modern SPPS. ubc.ca It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA). ubc.ca
The Boc/Bzl strategy represents the classical approach to SPPS. This method employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderately strong acid, such as TFA, while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid, like hydrofluoric acid (HF). nih.gov
| Strategy | Nα-Protection | Side-Chain Protection | Deprotection of Nα | Final Cleavage |
| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Boc (Acid-labile) | Piperidine in DMF | TFA |
| Boc/Bzl | Boc (Acid-labile) | Bzl-based (HF-labile) | TFA in DCM | HF |
Optimization of Coupling Efficiencies for Complex Sequences
The efficiency of the coupling reaction is critical to the successful synthesis of a peptide. Incomplete coupling at each step can lead to the accumulation of deletion sequences, which are difficult to separate from the target peptide. For complex sequences, which may be prone to aggregation or contain sterically hindered amino acids, optimization of the coupling reaction is paramount. tandfonline.com
Several factors influence coupling efficiency:
Coupling Reagents: A variety of reagents are available to activate the carboxylic acid group of the incoming amino acid. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) to improve reaction rates and suppress racemization. mdpi.com For more challenging couplings, uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed due to their higher reactivity. semanticscholar.org In the synthesis of the linear precursor of wollamide B (42), HATU was used as the coupling reagent. semanticscholar.org
Solvents: The choice of solvent is crucial for solvating the peptide-resin and reagents, thereby facilitating the reaction. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents. In some cases, the use of "chaotropic" salts or alternative solvents can help to disrupt aggregation.
Temperature: While most SPPS reactions are performed at room temperature, increasing the temperature, including the use of microwave-assisted synthesis, can enhance the rate of coupling and deprotection steps, particularly for difficult sequences. researchgate.net However, higher temperatures can also increase the risk of side reactions, such as racemization. researchgate.net
Double Coupling and Capping: For particularly difficult coupling steps, a "double coupling" protocol, where the coupling reaction is repeated, can be employed. Following the coupling step, a "capping" step using acetic anhydride (B1165640) can be performed to block any unreacted amino groups, preventing the formation of deletion peptides. semanticscholar.org
| Parameter | Standard Condition | Optimized Condition for Difficult Sequences |
| Coupling Reagent | DIC/HOBt | HATU, PyBOP |
| Solvent | DMF, NMP | Addition of chaotropic salts, alternative solvents |
| Temperature | Room Temperature | Elevated temperature, Microwave irradiation |
| Strategy | Single coupling | Double coupling, Capping |
Scalability Considerations for Research-Scale Production
The scalability of SPPS is a significant advantage for producing peptides for research purposes. researchgate.net For research-scale production, which can range from milligrams to several grams, SPPS is often the most efficient method. acs.org
Key considerations for scaling up SPPS include:
Resin Capacity: The loading capacity of the resin (mmol/g) determines the amount of peptide that can be synthesized on a given amount of resin. For longer or more complex peptides, a lower loading resin is often preferred to minimize aggregation.
Reagent Equivalents: While excess reagents are used in SPPS, the number of equivalents of amino acids and coupling reagents needs to be carefully optimized for cost-effectiveness and to minimize side reactions on a larger scale.
Solvent Volume: The volume of solvent required for washing steps increases significantly with scale. The use of more efficient washing protocols and solvent recycling can be considered.
Reaction Vessels: Larger reaction vessels are required to accommodate the increased volume of resin and solvents. Automated peptide synthesizers are available for various scales of production.
Solution-Phase Synthesis Techniques for Structured Hexapeptides
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS for long peptides, offers advantages for the synthesis of shorter peptides and for large-scale production where purification of intermediates is feasible. thieme-connect.de
Segment Condensation Methodologies
The segment condensation approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution to form the final peptide. nih.gov This convergent strategy can be more efficient than a linear, stepwise synthesis for larger peptides. nih.gov
For a hexapeptide, a common strategy would be to synthesize two tripeptide fragments or a dipeptide and a tetrapeptide fragment, which are then coupled. acs.orgnih.gov The choice of segmentation is critical to minimize the risk of racemization at the C-terminal amino acid of the activating fragment. Generally, fragments with a C-terminal glycine (B1666218) or proline are preferred as they are not prone to racemization.
The synthesis of a hexapeptide has been demonstrated using a fragment coupling strategy where two tripeptide fragments were synthesized and then coupled in solution. acs.org
Chemo- and Regioselective Ligation Strategies
Chemical ligation techniques allow for the coupling of unprotected peptide fragments in aqueous solution with high chemo- and regioselectivity. thieme-connect.com These methods are particularly useful for the synthesis of large peptides and proteins.
Native Chemical Ligation (NCL): NCL is the most prominent ligation method and involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. sci-hub.se The reaction proceeds through a transthioesterification followed by an S-to-N acyl shift to form a native peptide bond at the ligation site. sci-hub.se While powerful, the requirement for a cysteine at the ligation site can be a limitation.
Auxiliary-Mediated Ligation: To overcome the cysteine dependency of NCL, various auxiliaries have been developed. These auxiliaries can be attached to the N-terminus of a peptide fragment, mimicking the function of cysteine, and can be removed after ligation. sci-hub.se This allows for ligation at other amino acid residues.
Other Ligation Chemistries: Other chemoselective reactions, such as oxime formation or Staudinger ligation, can also be used to couple peptide fragments, though they result in a non-native linkage at the ligation site. acs.org
For the synthesis of hexapeptide analogues, these ligation strategies could be employed to couple smaller, synthetically accessible fragments, potentially incorporating non-natural amino acids or other modifications at the ligation junction.
Synthesis of Cyclic this compound Analogues
Cyclization is a key strategy in peptide drug design, often imparting greater stability, receptor affinity, and favorable pharmacokinetic properties compared to linear counterparts. frontiersin.org For this compound analogues, both on-resin and solution-phase methods are utilized to form the macrocyclic structure. mdpi.com
On-resin cyclization involves forming the cyclic peptide backbone while the peptide is still attached to the solid support. This approach can be efficient as it simplifies purification by washing away excess reagents and linear byproducts. peptide.com Various on-resin cyclization techniques are applicable to the synthesis of hexapeptide analogues.
Lactamization: This is a common method involving the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. For on-resin head-to-tail cyclization, the peptide is typically anchored to the resin via an amino acid side chain. biotage.com For instance, a glutamic acid or aspartic acid residue can be used as the linker. biotage.com After assembly of the linear peptide, the terminal protecting groups are removed, and a coupling agent like DIC/Oxyma is used to facilitate the intramolecular amide bond formation. biotage.com
Thiol-ene "Click" Chemistry: This photo-initiated reaction offers a rapid and versatile method for on-resin cyclization. nih.gov It involves the reaction between a cysteine thiol group and an alkene incorporated into the peptide sequence. nih.gov This method is advantageous due to its high efficiency and mild reaction conditions. nih.gov
Ring-Closing Metathesis (RCM): RCM is another powerful tool for on-resin cyclization, creating a carbon-carbon double bond to form the macrocycle. rhhz.net This is typically achieved by incorporating two alkene-containing amino acids into the peptide sequence and using a Grubbs' catalyst. mdpi.com
A comparison of different on-resin cyclization methods is presented below:
| Cyclization Method | Key Features | Typical Reagents/Conditions | Potential Challenges |
| Lactamization | Forms a native amide bond; requires side-chain anchoring. biotage.com | DIC/Oxyma, HATU/DIPEA. mdpi.combiotage.com | Cyclization efficiency can be sequence-dependent; potential for side product formation. biotage.com |
| Thiol-ene Chemistry | Rapid, high-yield reaction under mild photochemical conditions. nih.gov | Photoinitiator, UV light. nih.gov | Requires incorporation of specific functional groups (thiol and alkene). nih.gov |
| Ring-Closing Metathesis | Forms a stable carbon-carbon bond; versatile for different ring sizes. rhhz.net | Grubbs' catalyst. mdpi.com | Catalyst can be sensitive; potential for cis/trans isomer formation. mdpi.com |
In solution-phase cyclization, the linear peptide is first cleaved from the solid support and then cyclized in a dilute solution to favor intramolecular reaction over intermolecular oligomerization. mdpi.compeptide.com
Hydrazide Method: This method involves the synthesis of a linear peptide with a C-terminal hydrazide. researchgate.netmdpi.com The hydrazide is activated to form an acyl azide, which then reacts with an N-terminal amine to form the cyclic peptide. researchgate.netmdpi.com A notable application involves the reaction between a C-terminal hydrazide and an N-terminal cysteine residue, which proceeds through a thioester intermediate. researchgate.netmdpi.com This technique has been successfully used to synthesize various cyclic hexapeptides. researchgate.netmdpi.com For example, a linear hexapeptide hydrazide can be activated with sodium nitrite (B80452) at low temperatures, followed by intramolecular cyclization at a neutral pH to yield the desired cyclic product. mdpi.comresearchgate.net
Lactamization: Similar to the on-resin approach, solution-phase lactamization forms an amide bond to close the peptide ring. After cleaving the linear peptide from the resin, coupling agents like HBTU, HATU, or DCC are used to facilitate the cyclization in solution. mdpi.combeilstein-journals.orgd-nb.info The choice of coupling site is crucial to minimize steric hindrance and prevent side reactions like epimerization. mdpi.com For instance, cyclization is often performed at a glycine or proline residue to achieve favorable yields. mdpi.com
To improve the stability and bioavailability of peptides for research and therapeutic applications, bioactive sequences can be grafted onto highly stable, naturally occurring macrocyclic scaffolds. nih.govashpublications.org This approach leverages the inherent resistance of these scaffolds to enzymatic degradation. nih.gov
Cyclotides: These plant-derived peptides, characterized by a head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, offer exceptional stability. nih.govashpublications.org The cyclotide framework, such as that of kalata B1 or MCoTI-II, can be used to stabilize smaller, active peptide sequences. ashpublications.org
Sunflower Trypsin Inhibitor-1 (SFTI-1): This smaller cyclic peptide, containing 14 amino acids and a single disulfide bond, also serves as a stable scaffold for engineering bioactive peptides. frontiersin.orgashpublications.org
By grafting the active sequence of a peptide like this compound into these scaffolds, researchers can create analogues with enhanced stability against proteolysis, which is crucial for many research applications. ashpublications.org
Solution-Phase Cyclization Methods (e.g., Hydrazide Method, Lactamization)
Design and Synthesis of Modified this compound Derivatives
To explore structure-activity relationships and enhance peptide properties, derivatives of this compound can be synthesized by incorporating non-standard amino acids or specific labels. researchgate.netresearchgate.net
The introduction of non-canonical amino acids (ncAAs) can profoundly alter a peptide's conformation, stability, and biological activity. frontiersin.orgacs.org
D-amino acids: Replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation by enzymes that are specific for L-amino acids.
N-methyl amino acids: N-methylation of the peptide backbone can restrict conformational flexibility, enhance membrane permeability, and increase stability against proteolysis. scielo.org.mxredalyc.org The immunosuppressant drug cyclosporine, for example, contains seven N-methylated amino acids. mdpi.com The synthesis of peptides containing N-methyl amino acids can be challenging due to the steric hindrance of the N-methyl group, often requiring specialized coupling conditions. scielo.org.mx
The incorporation of these ncAAs can be achieved using standard solid-phase or solution-phase peptide synthesis by using the appropriately protected non-canonical amino acid building blocks. scielo.org.mxnih.gov
To study the mechanism of action, localization, and binding partners of this compound, derivatives can be labeled with fluorescent or isotopic tags. pepscan.comcpcscientific.com
Fluorescence Labeling: Fluorescent dyes can be attached to a peptide to enable its visualization in cells and tissues, and for use in binding assays. pepscan.comlubio.chgenscript.comjpt.com Dyes like Fluorescein (FITC), Cy3, and Cy5 can be covalently attached to specific sites, most commonly the N-terminus or the side chain of a lysine (B10760008) or cysteine residue. pepscan.comjpt.com The choice of dye and labeling position is critical to minimize perturbation of the peptide's biological activity. lubio.ch
Isotopic Labeling: Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be incorporated into the peptide structure. cpcscientific.comnih.govjpt.com This is achieved by using isotopically labeled amino acids during synthesis. cpcscientific.comsilantes.com Isotope-labeled peptides are invaluable for quantitative mass spectrometry-based proteomics (a technique known as AQUA) and for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. cpcscientific.comjpt.com Site-specific isotopic labeling allows for detailed conformational and mechanistic studies by providing precise information on atomic interactions and dynamics. researchgate.netrsc.org
A summary of common labels used in peptide studies is provided below:
| Label Type | Examples | Primary Application | Methodology |
| Fluorescent | FITC, Cy3, Cy5, AMCA. pepscan.comlubio.ch | Cellular imaging, localization studies, FRET assays. pepscan.comlubio.ch | Covalent attachment to N-terminus or amino acid side chains (e.g., Lys, Cys). pepscan.comacs.org |
| Isotopic | ¹³C, ¹⁵N, ²H (Deuterium). cpcscientific.comnih.gov | Quantitative mass spectrometry, NMR structural studies. cpcscientific.comjpt.com | Incorporation of isotope-labeled amino acids during peptide synthesis. cpcscientific.comsilantes.com |
Elucidation of Molecular Mechanisms of Action of Hexapeptide 42
Receptor-Ligand Interactions and Binding Kinetics
The interaction of Hexapeptide-42 with cellular components is highly specific, targeting key enzymes involved in epidermal differentiation.
This compound, a synthetic peptide with the sequence Ile–Gln–Ala–Cys–Arg–Gly–NH2, is known to specifically target and activate Caspase-14. caymanchem.commedchemexpress.com This enzyme is a unique member of the caspase family of proteases, as its expression is primarily restricted to cornifying epithelia, such as the epidermis. caymanchem.comresearchgate.net Unlike other caspases known for their roles in apoptosis and inflammation, Caspase-14 is critically involved in the terminal differentiation of keratinocytes and the formation of the skin's protective barrier. wikipedia.orgspringernature.com
Research findings indicate that this compound, also available under the trade name Caspaline 14™, functions by rapidly boosting the expression of Caspase-14. biorxiv.orggoogle.com This enhanced expression is crucial for the metabolism of filaggrin, a protein essential for skin hydration. caymanchem.com Caspase-14 is directly involved in the enzymatic processing of profilaggrin (a large precursor protein) into functional filaggrin units. caymanchem.com These filaggrin units are subsequently broken down into amino acids and their derivatives, which constitute the Natural Moisturizing Factors (NMF) in the epidermis. caymanchem.comwikipedia.org By capturing and retaining water molecules, NMF provides significant internal hydration to the skin. caymanchem.com
Furthermore, the activation of Caspase-14 by this compound has been shown to enhance the skin's natural defenses against ultraviolet (UV) radiation. wikipedia.orgbiorxiv.orggoogle.com Ex-vivo testing demonstrated that pre-treatment with this compound leads to a reduction in the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are a form of DNA damage induced by UVB exposure. biorxiv.orggoogle.com This suggests that by promoting the skin's cornification process and barrier function, this compound helps to preserve DNA integrity following UV insults. caymanchem.com
Table 1: Research Findings on this compound and Caspase-14
| Mechanism | Target | Key Finding | Reference |
|---|---|---|---|
| Upregulation / Activation | Caspase-14 | This compound boosts the expression of Caspase-14, a protease primarily found in the epidermis. wikipedia.orgbiorxiv.orggoogle.com | wikipedia.orgbiorxiv.orggoogle.com |
| Metabolic Processing | Filaggrin / Profilaggrin | Caspase-14 activation by the peptide is essential for the metabolic conversion of profilaggrin into filaggrin, a precursor to Natural Moisturizing Factors (NMF). caymanchem.com | caymanchem.com |
| DNA Protection | Skin Cells | Shown in ex-vivo tests to reduce the formation of UVB-induced DNA damage (cyclobutane pyrimidine dimers). biorxiv.orggoogle.com | biorxiv.orggoogle.com |
| Barrier Function | Epidermis | Influences terminal keratinocyte differentiation and the formation of the skin's barrier, improving hydration and protection. caymanchem.comwikipedia.org | caymanchem.comwikipedia.org |
A review of the scientific literature did not yield specific data on the interaction, specificity, or affinity of this compound for the Formyl Peptide Receptor 2 (FPR2), the Oxytocin (B344502) Receptor, or the Ghrelin Receptor. While other hexapeptides have been documented to interact with these receptors, no such findings have been reported for this compound. caymanchem.comresearchgate.netnih.gov
There is no available information from computational modeling or experimental assays that specifically analyzes the binding site of this compound on its known target, Caspase-14, or any other receptor.
Investigation of Specificity and Affinity for Defined Cellular Receptors (e.g., FPR2, Oxytocin Receptor, Ghrelin Receptor)
Intracellular Signaling Cascade Modulation
The downstream effects of this compound appear to be a direct consequence of its primary action on Caspase-14 activation rather than broad modulation of major signaling cascades.
Current research has not established a link between this compound and the modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. Studies showing modulation of the JAK1/STAT6 pathway have been associated with other, structurally different hexapeptides. mdpi.commdpi.com
There is no scientific evidence to suggest that this compound influences the Protein Kinase A (PKA) and CREB/BNDF signaling pathways. Reports of such activity are related to other hexapeptides in the context of neuroprotection. ashland.comaacrjournals.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl Hexapeptide-30 |
| Acetyl Hexapeptide-37 |
| Acetyl Hexapeptide-38 |
| Acetyl-PHF6 amide TFA |
| Ala-Ala-Ala-Ala-Ala-Ala |
| Annexin A1 |
| Antiarrhythmic peptide |
| Antileukinate |
| Baceridin |
| Caspase-14 |
| Caspase-9 |
| Cyclin D1 |
| Desotamide |
| Diaminopropionyl Tripeptide-33 |
| Filaggrin |
| GHRP-6 (Hexarelin) |
| Hexapeptide-3 |
| Hexapeptide-9 |
| Hexapeptide-10 |
| Hexapeptide-12 |
| This compound |
| Hexapeptide-48 HCl |
| Hexapeptide-94 Gamma Dipeptide-4 |
| H-Tyr-Ile-Gly-Ser-Arg-NH2 |
| Janus Kinase (JAK) |
| L-366682 |
| LCKLSL |
| Lipoxin A4 |
| Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) |
| Osteocalcin |
| Oxytocin |
| Palmitoyl hexapeptide-12 |
| PAR 4 (1-6) |
| PD 156252 |
| Pressinoic Acid |
| Profilaggrin |
| Protein Kinase A (PKA) |
| QMDDQ |
| RW3 |
| SIKVAV |
| STAT6 |
| Vasopressin |
Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., P38, ERK, JNK)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comprising cascades like p38, ERK, and JNK, are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Direct research explicitly detailing the effects of this compound on these specific MAPK pathways is not extensively documented in current scientific literature.
However, studies on other hexapeptides provide a framework for potential interactions. For instance, the novel hexapeptide LVVLGH, derived from the thick-shelled mussel, has been shown to activate the MAPK pathway, leading to the upregulation of phosphorylated p38, ERK, and JNK proteins in mice. nih.gov This activation is a key part of its immunoenhancing function. Similarly, other peptides have been identified that modulate MAPK signaling, suggesting that this is a common mechanism for peptide bioactivity. tandfonline.com While this compound's primary known function is to protect against UV-induced DNA damage—a process where MAPK pathways are often involved—further investigation is required to establish a direct mechanistic link between this compound and the p38, ERK, or JNK signaling cascades.
Crosstalk with other Cancer-Related Signaling Pathways (e.g., Wnt, Myc, Notch, PI3K/AKT)
The interaction of peptides with signaling pathways implicated in cancer, such as Wnt, Myc, Notch, and PI3K/AKT, is an area of active research. mdpi.comnih.gov Currently, there is no direct evidence from published studies demonstrating that this compound engages in crosstalk with these specific pathways.
To understand the potential for such interactions, the actions of other hexapeptides can be examined. A notable example is the cyclic hexapeptide RA-V, isolated from Rubia cordifolia, which demonstrates potent inhibitory activity against Wnt, Myc, and Notch signaling pathways. mdpi.comresearchgate.netnih.govmedchemexpress.com Research has shown its ability to inhibit these pathways with low IC50 values, indicating significant potential as a modulator of cancer-related signaling. medchemexpress.com Furthermore, the hexapeptide N-Aβcore has been found to engage the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth. frontiersin.org These findings establish that hexapeptides as a class of molecules can and do interact with these key cancer-related pathways. However, whether this compound possesses similar capabilities remains a subject for future research.
| Compound | Target Pathway(s) | Observed Effect | Reference |
| RA-V (Cyclic Hexapeptide) | Wnt, Myc, Notch | Inhibition | mdpi.com, medchemexpress.com |
| N-Aβcore (Hexapeptide) | PI3K/Akt/mTOR | Pathway Engagement/Modulation | frontiersin.org |
| LVVLGH (Hexapeptide) | MAPK (p38, ERK, JNK) | Activation | nih.gov |
This table presents data on hexapeptides other than this compound to illustrate the potential for this class of compounds to interact with key signaling pathways. Direct evidence for this compound is not currently available.
Sirtuin Modulation (e.g., Sirtuin 2)
Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular regulation, including metabolism, DNA repair, and longevity. researchgate.netresearchgate.net The potential for peptides to modulate sirtuin activity is an emerging field of study. nih.govnih.govmdpi.com
Direct studies on the interaction between this compound and sirtuins, including Sirtuin 2 (SIRT2), have not been reported. However, research on other hexapeptides has demonstrated such interactions. For example, the elastin-derived hexapeptide VGVAPG has been shown to interact with SIRT2 in a neuronal cell model. researchgate.net This interaction was linked to an increase in SIRT2 protein expression and a subsequent decrease in the acetylation of α-tubulin, which may indicate a role in microtubule destabilization. researchgate.net This study highlights that specific hexapeptide sequences can act as modulators of sirtuin pathways. The capacity of this compound to influence SIRT2 or other sirtuins has yet to be determined.
Enzymatic Activity Regulation
Regulation of Proteolytic Enzymes (e.g., Caspase-14, Acetylcholinesterase)
The most well-documented molecular action of this compound is its regulation of the proteolytic enzyme Caspase-14. inci.guidespecialchem.com this compound, which has the amino acid sequence Ile–Gln–Ala–Cys–Arg–Gly–NH2, acts as a potent activator of Caspase-14. inci.guideinci.guide This caspase is uniquely expressed in the epidermis and is pivotal for the terminal differentiation of keratinocytes and the proper formation of the skin's barrier function. inci.guidespecialchem.com
Caspase-14 is instrumental in processing profilaggrin into filaggrin, a key protein that aggregates keratin (B1170402) filaments. inci.guide The subsequent degradation of filaggrin produces components of the skin's Natural Moisturizing Factor (NMF), which is essential for skin hydration. By boosting the expression and activity of Caspase-14, this compound enhances the production of filaggrin, thereby reinforcing the skin's barrier, improving hydration, and strengthening its natural defenses against environmental stressors like UV radiation. cosmacon.deashland.comashland.com
Conversely, there is no scientific literature to suggest that this compound has any regulatory effect on Acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission. While some peptides and other molecules are known AChE inhibitors, this activity has not been associated with this compound. mdpi.comacs.org
| Enzyme | Effect of this compound | Biological Consequence | Reference |
| Caspase-14 | Activation / Boosts Expression | Enhanced filaggrin production, improved skin barrier function, increased hydration. | inci.guide, specialchem.com, ashland.com |
| Acetylcholinesterase | No documented effect | Not applicable | mdpi.com, acs.org |
Influence on Oxidoreductases and Antioxidant Enzyme Systems
Oxidoreductases and antioxidant enzyme systems, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are vital for protecting cells from oxidative damage caused by reactive oxygen species (ROS). nih.govunina.it The protective role of this compound against UV-induced DNA damage suggests an implicit interaction with oxidative stress pathways, as UV exposure is a major source of ROS in the skin. cosmacon.deashland.com
While direct studies measuring the effect of this compound on specific antioxidant enzymes are limited, research on other peptides demonstrates their capacity to modulate these systems. For instance, a modified hexapeptide derived from Spirulina platensis was shown to significantly increase the activities of SOD, CAT, and GSH-Px in UVB-irradiated mice, thereby reducing oxidative damage. nih.gov Another hexapeptide, YFYPQL, protected cells against oxidative stress by elevating the activities of CAT, SOD, and GPx. researchgate.net In contrast, the hexapeptide VGVAPG was found to decrease intracellular ROS levels but also led to a decrease in SOD activity. researchgate.net
These findings indicate that peptides can have varied and complex effects on cellular antioxidant systems. researchgate.net Although this compound is known to prevent damage from UV radiation, further research is needed to elucidate its specific influence on the activity levels of SOD, CAT, and other key antioxidant enzymes. cosmacon.de
Interactions with Cellular Macromolecules and Structures
The primary known molecular interaction of this compound is with its target enzyme, Caspase-14, as detailed in section 3.3.1. inci.guide This specific peptide-protein interaction initiates a cascade of events leading to improved epidermal function.
Beyond this defined interaction, the broader capacity of this compound to bind to other cellular macromolecules or structures has not been extensively characterized. General studies on peptides show they can interact with a wide array of biological structures to exert their effects. mdpi.comacs.org For example, research on N-terminal hexapeptide amyloid inhibitors demonstrates their ability to bind to the Aβ42 monomer, altering its conformational structure and inhibiting aggregation. nih.govresearchgate.net Other studies have shown that certain hexapeptides can interact with cell membranes, which is a common mechanism for antimicrobial peptides. nih.gov A hexapeptide derived from manganese superoxide dismutase was found to enter cells by interacting with the estrogen receptor. unina.it
Modulation of DNA Integrity and Repair Mechanisms
This compound plays a significant role in safeguarding cellular DNA, particularly against damage induced by ultraviolet (UV) radiation. cosmacon.de Research indicates that the peptide enhances the skin's natural UV protection mechanisms. ashland.com A primary target of this compound is the enzyme Caspase-14, which is expressed exclusively in the epidermis. inci.guide The peptide rapidly boosts the expression of Caspase-14. cosmacon.deashland.com
This upregulation has a direct protective effect on DNA integrity. Ex-vivo testing has demonstrated that when skin cells are treated with this compound (commercially known as Caspaline 14™) prior to UVB exposure, there is a notable reduction in the formation of cyclobutane pyrimidine dimers (CPDs). cosmacon.deashland.com CPDs are a specific type of DNA damage caused by UVB radiation. By preventing this damage and stimulating the skin's inherent repair mechanisms, this compound helps preserve the genetic material of skin cells, thereby mitigating the effects of photoaging. inci.guide
Table 1: Research Findings on this compound and DNA Integrity
| Mechanism | Target | Observed Effect | Reference |
|---|---|---|---|
| UV Protection | Skin Cell DNA | Reinforces the skin's own UV protection. | cosmacon.de |
| Enzyme Modulation | Caspase-14 | Rapidly boosts the expression of Caspase-14 protease. | inci.guideashland.com |
| DNA Damage Prevention | Cyclobutane Pyrimidine Dimers (CPDs) | Fewer UVB-induced CPDs are produced in skin cells after treatment. | ashland.com |
| Repair Stimulation | Cellular Repair Pathways | Stimulates the skin's natural DNA repair mechanisms. | inci.guide |
Impact on Protein Fibrillogenesis and Aggregation (e.g., Amyloid-beta)
Based on a comprehensive review of the available scientific literature, there is no current research to suggest that this compound has any impact on the fibrillogenesis or aggregation of proteins such as amyloid-beta. Its documented biological activities are confined to the epidermis and related to the Caspase-14 and filaggrin pathway, which is distinct from the mechanisms underlying amyloid plaque formation.
Interactions with Components of the Extracellular Matrix
The interaction of this compound with epidermal protein structures is a key aspect of its function. The peptide's primary target, Caspase-14, is the critical enzyme responsible for the metabolism of filaggrin. inci.guide Filaggrin is a filament-associated protein that binds to keratin fibers in epidermal cells. During the terminal differentiation of keratinocytes, Caspase-14 is involved in the enzymatic conversion of profilaggrin, a large precursor protein, into functional filaggrin units. inci.guide
By boosting Caspase-14, this compound supports the production of filaggrin. ashland.com Filaggrin is subsequently broken down into its constituent amino acids, which become a major component of the skin's natural moisturizing factors (NMF). These factors are crucial for maintaining skin hydration and barrier function. inci.guide Therefore, this compound interacts with and modulates a critical protein component of the stratum corneum, leading to improved skin barrier integrity and hydration. inci.guide
Table 2: Documented Interactions of this compound with Epidermal Proteins
| Direct Target | Primary Affected Protein | Biological Process | Functional Outcome | Reference |
|---|---|---|---|---|
| Caspase-14 | Profilaggrin / Filaggrin | Enhances the enzymatic conversion of profilaggrin to filaggrin. | Improved cornification and skin barrier function. | inci.guide |
| Caspase-14 | Filaggrin | Supports filaggrin metabolism into Natural Moisturizing Factors (NMF). | Improved skin hydration. | inci.guide |
Partitioning and Interaction with Lipid Domains and Cellular Membranes
While this compound must interact with the cellular membranes of keratinocytes to exert its biological effects, specific research detailing the biophysical nature of this interaction is not available in the current scientific literature. Studies on its partitioning into lipid domains or specific modes of membrane translocation have not been published.
In Vitro Research Models for Hexapeptide 42 Studies
Cell Culture Systems for Mechanistic Investigations
In vitro models are fundamental for the preliminary assessment and mechanistic understanding of bioactive peptides like Hexapeptide-42. These systems allow for controlled experiments to dissect cellular and molecular pathways influenced by the peptide.
The effects of hexapeptides on skin cells are often studied using human keratinocyte cell lines, such as HaCaT cells. These models are crucial for investigating anti-photoaging and skin barrier functions.
One specific hexapeptide, with the sequence Ile–Gln–Ala–Cys–Arg–Gly–NH2 and known commercially as Caspaline 14™, is reported to activate Caspase-14. inci.guide This enzyme is critical for the metabolism of Filaggrin, a protein involved in the terminal differentiation of keratinocytes and the formation of the skin's Natural Moisturizing Factors (NMFs). inci.guide By activating Caspase-14, this compound is suggested to improve skin hydration and bolster the skin barrier function. inci.guide Furthermore, it is shown to help prevent UVB-induced DNA damage and support cellular repair mechanisms. inci.guide
In a study using UVB-irradiated human immortalized keratinocytes (HaCaT), an acetylated and amidated hexapeptide (AAH) derived from Spirulina platensis demonstrated significant protective effects. nih.gov Compared to an unmodified version, the AAH-treated cells showed a significantly higher survival rate after UVB exposure, indicating a potent anti-photoaging activity at the cellular level. nih.gov
| Hexapeptide | Cell Model | Assay Focus | Key Research Findings | Source |
|---|---|---|---|---|
| This compound (Caspaline 14™) | Human Keratinocytes | Keratinocyte Differentiation, DNA Protection | Activates Caspase-14, which is involved in Filaggrin metabolism and terminal keratinocyte differentiation. Prevents UVB-induced DNA damage and supports repair. | inci.guide |
| Acetylated & Amidated Hexapeptide (AAH) | Human Immortalized Keratinocytes (HaCaT) | Anti-photoaging | Showed significantly lower toxicity and stronger protective effect against UVB damage compared to the positive control, matrixyl. Increased cell survival rate after UVB irradiation. | nih.gov |
Neuronal cell lines are instrumental in modeling neurodegenerative diseases and assessing the neuroprotective potential of various compounds. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma line PC12 are commonly used because they can be differentiated to exhibit neuron-like characteristics. mdpi.comdntb.gov.ua
A hexapeptide, DSSNDL, derived from rotifer-specific SCO-spondin, has been shown to provide significant protection against beta-amyloid (Aβ) toxicity in differentiated SH-SY5Y and PC12 cells. mdpi.comresearchgate.net Viability assays revealed that DSSNDL could significantly reduce the toxic effects of Aβ aggregates on these neuronal cell models. mdpi.comresearchgate.net Another study identified a core hexapeptide sequence within Aβ itself (N-Aβcore) that is neuroprotective, normalizing AMPA receptor expression in primary hippocampal neurons exposed to toxic Aβ1-42. biorxiv.org Similarly, the elastin-derived hexapeptide VGVAPG has been studied in SH-SY5Y cells to understand its role in neurodegeneration through its interaction with Sirtuin 2. nih.gov
| Hexapeptide | Cell Model | Assay Focus | Key Research Findings | Source |
|---|---|---|---|---|
| DSSNDL | Differentiated SH-SY5Y and PC12 cells | Neuroprotection against Beta-Amyloid Toxicity | Significantly reduced the toxic effect of beta-amyloid aggregates in viability assays (NADH-dependent cellular reduction, intracellular esterase activity). | mdpi.comdntb.gov.uaresearchgate.net |
| N-Aβcore (Aβ10-15) | Primary hippocampal neurons | Neuroprotection, Synaptic Plasticity | Normalized AMPA receptor GluA1 transcript expression that was altered by exposure to toxic Aβ1-42. | biorxiv.org |
| VGVAPG | Differentiated SH-SY5Y cells | Neuronal Metabolism, Neurodegeneration | Interacts with Sirtuin 2 (SIRT2), affecting neuronal function and metabolism, suggesting a potential role in the development of neurodegeneration. | nih.gov |
Macrophage cell lines such as the murine RAW264.7 line and primary bone marrow-derived macrophages (BMMs) are standard models for studying inflammation and tissue repair processes, including macrophage polarization and angiogenesis.
The synthetic hexapeptide WKYMVm has been shown to induce the polarization of macrophages toward an M2 phenotype, which is associated with tissue repair and anti-inflammatory responses. biorxiv.orgnih.gov In both RAW264.7 cells and BMMs, WKYMVm treatment led to a significant increase in the M2 marker CD206, while M1 marker expression was not significantly changed. biorxiv.org Further analysis confirmed an upregulation of M2-associated genes (Arg-1, YM1, IL-10) and a decrease in M1-associated genes (iNOS, TNF-α, IL-1β). biorxiv.orgnih.gov This polarization was found to be mediated through the JAK1/STAT6 signaling pathway. nih.gov Crucially, the WKYMVm-induced M2 macrophages secreted higher levels of the pro-angiogenic factors PDGF-BB and VEGF, promoting angiogenesis, a key process in bone repair. biorxiv.orgnih.gov
| Hexapeptide | Cell Model | Assay Focus | Key Research Findings | Source |
|---|---|---|---|---|
| WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met-NH2) | RAW264.7 cells, Bone Marrow-Derived Macrophages (BMMs) | Macrophage Polarization, Angiogenesis | Induced M2 macrophage polarization (increased CD206, Arg-1, YM1, IL-10). Enhanced secretion of pro-angiogenic factors PDGF-BB and VEGF. Activated the JAK1/STAT6 pathway. | biorxiv.orgnih.govresearchgate.net |
Osteoblast-like osteosarcoma (OS) cell lines, including MG-63 and U2OS, serve as valuable in vitro models to study factors influencing bone cell proliferation and metabolism.
Research has identified a hexapeptide (sequence: RFYGPV) derived from the C-terminus of osteocalcin, a protein produced by osteoblasts. aacrjournals.org This hexapeptide was studied for its effects on OS cell growth. In cultures of MG-63 and U2OS cells, the hormone oxytocin (B344502) (OT) was found to inhibit cell growth. aacrjournals.org The study demonstrated that the osteocalcin-derived hexapeptide could antagonize this inhibitory effect of oxytocin, suggesting a role in regulating cell proliferation within bone tissue. aacrjournals.org Further investigations showed that this hexapeptide competes with oxytocin for binding to its receptor on OS cells, providing a mechanism for its counteracting effect. aacrjournals.org
| Hexapeptide | Cell Model | Assay Focus | Key Research Findings | Source |
|---|---|---|---|---|
| RFYGPV (from Osteocalcin) | MG-63 and U2OS osteosarcoma cells | Regulation of Cell Growth | Antagonized the growth-inhibitory effect of oxytocin on osteosarcoma cells. Competed with oxytocin for binding to its receptor. | aacrjournals.org |
The modulation of immune responses by hexapeptides is investigated using various immune cell models, including macrophage cell lines like RAW264.7 and THP-1, as well as primary immune cells.
One study on a novel hexapeptide, LVVLGH, demonstrated potent immune-enhancing effects in vitro on RAW264.7 cells and in vivo. mdpi.com Another hexapeptide, AcF[OPdChaWR], acts as a C5a receptor antagonist, and its use in vitro helps to parse the immunosuppressive roles of the complement system component C5a. nih.gov A different approach involves using hexapeptides as a coating for nanoparticles to modulate immune signaling. A hexapeptide-coated lipid-core nanomicelle (M-P12) was shown to potently suppress Toll-Like Receptor (TLR)-mediated inflammatory responses in THP-1-derived macrophages. nih.gov This was achieved by inhibiting the activation of key inflammatory transcription factors, NF-κB and AP-1. nih.gov
| Hexapeptide | Cell Model | Assay Focus | Key Research Findings | Source |
|---|---|---|---|---|
| LVVLGH | RAW264.7 macrophages, Peritoneal macrophages | Immunoenhancement | Enhanced phagocytosis and nitric oxide (NO) secretion in macrophages. | mdpi.com |
| AcF[OPdChaWR] | Immune cells (in vivo context implies use of in vitro assays) | Immune Modulation (C5aR Antagonism) | Blocks C5a receptor signaling, thereby impairing tumor-induced immunosuppression. | nih.gov |
| Hexapeptide-coated nanomicelle (M-P12) | THP-1-derived macrophages | Anti-inflammatory Response | Suppressed Toll-Like Receptor (TLR) signaling by inhibiting the activation of NF-κB/AP-1 transcription factors. | nih.gov |
To assess the antimicrobial properties of hexapeptides, microbial culture assays are employed using various pathogenic strains of bacteria and fungi. These assays determine the peptides' efficacy in inhibiting microbial growth and eradicating biofilms.
A study on 23 tryptophan (Trp)- and arginine (Arg)-rich hexapeptides, modeled after lactoferrin, tested their activity against pathogenic Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. cdnsciencepub.com Using microtiter plate assays, researchers determined the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC). Hexapeptides with three Arg and three Trp residues were particularly effective against the Gram-positive S. aureus MRSA strain. cdnsciencepub.com Other research has focused on screening synthetic combinatorial peptide libraries to discover novel hexapeptides. This approach identified peptides with potent activity against phytopathogenic bacteria like Xanthomonas campestris and fungi such as Penicillium digitatum. jmb.or.krasm.org Furthermore, the synthesis of cyclic hexapeptides has been explored as a strategy to improve stability and efficacy, with studies showing potent inhibitory effects against E. coli and S. aureus. researchgate.net
| Hexapeptide Class | Microbial Model | Assay Focus | Key Research Findings | Source |
|---|---|---|---|---|
| Trp- and Arg-rich hexapeptides (e.g., RRWQWR-NH2) | S. aureus (MRSA), P. aeruginosa | Antimicrobial and Antibiofilm Activity (MIC, MBIC, MBEC) | Potent antibiofilm activity against Gram-positive S. aureus. Peptides with 3 Arg and 3 Trp residues were most effective. | cdnsciencepub.com |
| Synthetic library-derived hexapeptides | Xanthomonas campestris, Penicillium digitatum | Antimicrobial Activity (MIC) | Identified novel sequences with strong inhibitory activity against specific plant pathogens. | jmb.or.krasm.org |
| Cyclic hexapeptides | E. coli, S. aureus | Antimicrobial Activity, Stability | Exhibited potent inhibitory effects and demonstrated improved stability compared to linear counterparts. | researchgate.net |
Immune Cell Responses and Modulation
Biochemical and Biophysical Assay Methodologies
Biochemical and biophysical assays are fundamental in characterizing the molecular interactions and structural properties of this compound. These methods provide quantitative data on its activity and binding characteristics.
Enzyme activity assays are employed to determine if a peptide can modulate the function of specific enzymes.
Caspase-14 Activity: Research indicates that this compound is a synthetic peptide designed to activate Caspase-14. inci.guideinci.guide Caspase-14 is a protease found exclusively in the epidermis and is crucial for the metabolism of Filaggrin, a protein essential for skin hydration and barrier function. inci.guide In vitro and ex vivo studies have demonstrated that this compound boosts the expression of Caspase-14. specialchem.comashland.comashland.com This activation is a key mechanism behind the peptide's role in improving skin barrier function and protecting DNA. inci.guide
Acetylcholinesterase (AChE) Activity: Acetylcholinesterase inhibitors are a class of peptides known for their muscle-relaxing effects, relevant in cosmetic applications for reducing expression wrinkles. mdpi.com For instance, Acetyl hexapeptide-8 functions by inhibiting the release of acetylcholine (B1216132). mdpi.com However, current research literature does not specifically detail studies on the effect of this compound on AChE activity.
| Enzyme Target | Observed Effect of this compound | Associated Function |
|---|---|---|
| Caspase-14 | Boosts expression and activity inci.guidespecialchem.com | Filaggrin metabolism, keratinocyte differentiation, skin barrier formation inci.guidespecialchem.com |
| Acetylcholinesterase (AChE) | Data not available in provided sources | Neurotransmitter degradation (relevant for muscle contraction) mdpi.com |
Protein-peptide binding assays are critical for quantifying the affinity and thermodynamics of the interaction between a peptide and its target protein.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD). nih.govgreeninstitute.ng In a typical setup, a protein target is immobilized on a sensor chip, and the peptide solution flows over it. nih.gov Changes in the refractive index at the surface, caused by the peptide binding, are measured. nih.gov While SPR has been used to screen peptide libraries and determine the binding kinetics of other hexapeptides to their receptors, specific SPR data quantifying the binding of this compound to targets like Caspase-14 are not detailed in the available literature. nih.govgreeninstitute.ng For example, SPR was used to identify a hexapeptide from the SARS coronavirus that binds to the ACE2 receptor with a KD of 46 μM. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KA), enthalpy (ΔH), and entropy (ΔS). uzh.chnih.govnih.gov In an ITC experiment, small aliquots of a peptide solution are injected into a sample cell containing the target protein, and the resulting temperature change is measured. nih.govplos.org This technique is valuable for understanding the forces driving the binding reaction. nih.gov While ITC is a powerful tool for studying peptide-lipid and peptide-protein interactions, specific ITC studies involving this compound have not been reported in the provided search results. uzh.chplos.org
Spectroscopic methods are used to investigate the secondary structure of peptides in different environments.
Circular Dichroism (CD): CD spectroscopy is widely used to analyze the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in solution. rsc.orgacs.orgacs.org The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org For example, studies on other hexapeptides have used CD spectroscopy to monitor time-dependent changes in their structure, such as the formation of β-sheet structures characteristic of aggregation. researchgate.netusf.edursc.org Specific CD spectra for this compound are not available in the reviewed literature.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides information about the vibrational modes of molecules and is also used to determine the secondary structure of peptides. The amide I band (1600–1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation and can distinguish between α-helices, β-sheets, and other structures. rsc.org This method has been applied to study the structural features of self-aggregating hexapeptides but has not been specifically reported for this compound. rsc.org
These assays are designed to study the propensity of peptides to self-assemble into larger, often ordered, structures like fibrils, which is a key area of research in neurodegenerative diseases and material science.
Thioflavin T (ThT) Fluorescence Assay: This is a common method to monitor amyloid fibril formation in real-time. nih.govmdpi.com Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. nih.govmdpi.com This assay has been used extensively to assess the ability of various hexapeptides to inhibit or promote the aggregation of amyloid-beta (Aβ42) peptide. researchgate.netnih.gov
Electron Microscopy: Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of peptide aggregates. rsc.orgbiorxiv.org These techniques can confirm the presence of fibrils and provide details about their structure and dimensions. rsc.orgbiorxiv.org
While these assays are standard for studying peptides prone to aggregation, the current body of research on this compound focuses on its role in skin biology, and there is no indication from the search results that it is studied for fibril-forming properties. inci.guidespecialchem.com The research on hexapeptide aggregation is predominantly centered on sequences derived from amyloidogenic proteins. nih.govnih.govportlandpress.com
Spectroscopic Techniques for Conformational Analysis (e.g., CD, FTIR)
Ex Vivo Tissue Models
Ex vivo models, which use tissue from a living organism in an artificial environment, bridge the gap between in vitro assays and in vivo studies.
Cultured human skin explants are a highly relevant model for dermatological research. These explants maintain the complex three-dimensional structure and cellular diversity of native skin for a period in culture, allowing for the study of tissue-level responses.
Barrier Function and Hydration: this compound has been shown in ex vivo tests to help maintain the expression of filaggrin, the precursor to Natural Moisturizing Factor (NMF). ashland.comashland.com By boosting Caspase-14, which processes filaggrin, the peptide supports the skin's internal hydration mechanisms and strengthens its barrier function. inci.guidespecialchem.com
DNA Repair and Photoprotection: Studies on ex vivo skin models have demonstrated that this compound offers protection against UV-induced DNA damage. inci.guide Specifically, pre-treatment of skin explants with the peptide was shown to reduce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a primary form of DNA damage caused by UVB radiation. ashland.com This suggests that this compound enhances the skin's natural defenses and stimulates DNA repair mechanisms, helping to preserve DNA integrity upon UV exposure. inci.guideashland.com
| Parameter Studied | Ex Vivo Model | Key Findings for this compound |
|---|---|---|
| DNA Damage (UVB-induced) | Cultured Human Skin Explants | Prevents UVB-induced DNA damage; reduces the formation of cyclobutane pyrimidine dimers (CPDs). inci.guideashland.com |
| Barrier Function | Cultured Human Skin Explants | Helps maintain expression of filaggrin and caspase-14, supporting skin barrier integrity. specialchem.comashland.com |
| Gene/Protein Expression | Cultured Human Skin Explants | Boosts expression of Caspase-14 and Filaggrin. ashland.comashland.com |
Investigation in Other Excised Tissue Systems
The primary model for the ex vivo assessment of cosmetic peptides, including this compound, involves the use of human skin explants. cutech.it These models are advantageous as they preserve the complex three-dimensional structure, barrier function, and cellular diversity of human skin, including the epidermis, dermis, and various cell types, thereby offering a platform that closely mimics the in vivo environment. cutech.it
Research on this compound using excised human skin has provided significant insights into its mechanism of action, particularly concerning its protective effects against UV-induced damage. In studies on UV-stressed skin tissue, explants pre-treated with this compound, commercially known as Caspaline 14™, demonstrated a notable reduction in cellular damage compared to untreated control tissues. cosmeticsandtoiletries.comashland.com Key findings from these ex vivo skin studies are summarized below.
| Parameter Investigated | Model System | Treatment | Key Findings | Source(s) |
|---|---|---|---|---|
| Caspase-14 Expression | Human Skin Explants | This compound (Caspaline 14™) | Rapidly and significantly boosted the expression of Caspase-14. | ashland.comashland.com |
| Filaggrin Expression | Human Skin Explants | This compound (Caspaline 14™) | Helped maintain the expression of filaggrin, a precursor to Natural Moisturizing Factor (NMF). | ashland.com |
| UV-Induced DNA Damage | UVB-Stressed Human Skin Explants | Pre-treatment with this compound (Caspaline 14™) | Fewer cyclobutane pyrimidine dimers (CPDs) were produced in the skin cells compared to the control group. | cosmeticsandtoiletries.comashland.com |
| UV-Induced Apoptosis | UVB-Stressed Human Skin Explants | Pre-treatment with this compound (Caspaline 14™) | A lower number of apoptotic cells (sunburn cells) was observed in the treated tissue. | cosmeticsandtoiletries.com |
While human skin explants are the standard for this type of research, the investigation of this compound's effects on other excised tissue systems is not documented in the available scientific literature. A comprehensive search did not yield studies where this compound was tested on other excised tissues, such as corneal, buccal, vaginal, or nasal mucosa. General research has validated models like excised bovine nasal mucosa for studying the transport and metabolism of therapeutic peptides, but these have not been specifically applied to this compound. nih.gov The research focus for this compound has remained on its dermatological applications, limiting investigations to skin-based models.
Pre Clinical in Vivo Research Models Non Human for Hexapeptide 42
Invertebrate Models for Neurobiological Research (e.g., Rotifers, C. elegans)
The use of invertebrate models, such as rotifers, provides a valuable platform for investigating the neuroprotective potential of novel peptides. mdpi.com These models are sensitive, simple, and allow for rapid screening of biological activity. mdpi.com Research has focused on a hexapeptide derived from a rotifer-specific protein, SCO-spondin, for its potential to counteract the neurotoxic effects of human beta-amyloid 1-42 aggregates (agg-Aβ), a key biomarker in Alzheimer's disease. mdpi.comnih.gov
A study utilized the hexapeptide DSSNDL, synthesized based on the sequence of a rotifer-specific biopolymer, to test its protective capabilities. mdpi.comnih.gov The experiments were conducted on Rotimer-depleted rotifers (Euchlanis dilatata and Lecane bulla), which are more susceptible to external toxins. mdpi.com The toxic effect of agg-Aβ was shown to significantly reduce viability in these organisms. However, treatment with the DSSNDL hexapeptide demonstrated a significant protective effect, reducing the toxicity of agg-Aβ across all measured parameters. mdpi.com In contrast, other tested peptides did not show the same protective influence. mdpi.com These findings suggest that the DSSNDL hexapeptide may interact directly with the neurotoxic beta-amyloid aggregates, mitigating their harmful effects. mdpi.comnih.gov This is further supported by molecular interaction studies showing the peptide affects the physicochemical properties of the amyloid aggregates. mdpi.com
Table 1: Effect of Hexapeptide DSSNDL on Rotifer Viability Against Beta-Amyloid Toxicity This table summarizes the observed protective effects of the DSSNDL peptide on different viability parameters in rotifer models exposed to toxic beta-amyloid aggregates (agg-Aβ). Data is qualitative based on study findings.
| Model Organism | Viability Parameter | Effect of agg-Aβ Alone | Effect of DSSNDL + agg-Aβ | Reference |
| Euchlanis dilatata | Motility | Significant Decrease | Significant Reduction of Toxic Effect | mdpi.com |
| Intracellular Esterase Activity | Significant Decrease | Significant Reduction of Toxic Effect | mdpi.com | |
| NADH-dependent Cellular Reduction | Significant Decrease | Significant Reduction of Toxic Effect | mdpi.com | |
| Lecane bulla | Motility | Significant Decrease | Significant Reduction of Toxic Effect | mdpi.com |
| Intracellular Esterase Activity | Significant Decrease | Significant Reduction of Toxic Effect | mdpi.com | |
| NADH-dependent Cellular Reduction | Significant Decrease | Significant Reduction of Toxic Effect | mdpi.com |
Murine Models for Bone Repair and Angiogenesis Studies
Murine models are critical for evaluating therapeutic strategies for bone repair, where vascularization (angiogenesis) is an essential process. biorxiv.org Research has identified a synthetic hexapeptide, WKYMVm, that promotes angiogenesis in bone repair by modulating macrophage polarization. biorxiv.orgbiorxiv.org In a bone defect model in mice, local treatment with WKYMVm led to a significant increase in the number of CD31-positive blood vessels at the injury site after 14 days, indicating enhanced angiogenesis. biorxiv.org This biological response is linked to the peptide's ability to induce an M2 macrophage phenotype, which is known to support tissue repair and vascularization. biorxiv.orgbiorxiv.org The improved vascularization correlated with better bone regeneration. biorxiv.org
Conversely, other hexapeptide derivatives have been developed for their anti-angiogenic properties. A notable example is D(LPR), which has been shown to markedly inhibit neovascularization in three distinct mouse models: a Matrigel-based assay, a functional human/murine blood vessel formation model, and a retinopathy of prematurity model. pnas.org Systemic administration of D(LPR) resulted in a significant reduction in angiogenesis, with an efficacy comparable to the FDA-approved agent bevacizumab in a side-by-side experiment. pnas.org This demonstrates that specific hexapeptide sequences can be engineered to either promote or inhibit angiogenesis, depending on the therapeutic goal.
Table 2: Research Findings for Hexapeptides in Murine Angiogenesis and Bone Repair Models This table presents key quantitative findings from studies using different hexapeptides to modulate angiogenesis and bone repair in mouse models.
| Hexapeptide | Model | Key Finding | Quantitative Result | Reference |
| WKYMVm | Murine bone defect | Increased angiogenesis | Significant increase in CD31+ blood vessels | biorxiv.org |
| D(LPR) | Murine Matrigel plug | Inhibition of angiogenesis | 72% reduction in angiogenesis | pnas.org |
| D(LPR) | Murine retinopathy | Inhibition of retinal angiogenesis | Significant inhibition compared to vehicle | pnas.org |
Assessment of Molecular and Cellular Responses in Animal Tissues
The biological effects of hexapeptides in vivo are underpinned by specific molecular and cellular responses within animal tissues. In the context of bone repair, the hexapeptide WKYMVm was found to stimulate macrophages through the JAK1/STAT6 signaling pathway. biorxiv.org This activation led to a significant increase in the phosphorylation levels of both JAK1 and STAT6 in macrophages, a classic pathway for M2 polarization. biorxiv.org These polarized M2 macrophages, in turn, upregulated the expression of pro-angiogenic factors, including Platelet-Derived Growth Factor BB (PDGF-BB) and Vascular Endothelial Growth Factor (VEGF). biorxiv.org Immunohistochemical staining of the tissue from the murine bone defect model confirmed a higher number of CD31-positive vessels, a direct cellular marker of angiogenesis. biorxiv.org
In neurobiological studies using rotifer models, the hexapeptide DSSNDL elicited protective cellular responses against beta-amyloid toxicity. mdpi.com Assessments of animal tissues revealed that the peptide counteracted the agg-Aβ-induced reduction in key cellular functions, including NADH-dependent cellular reduction capacity, intracellular esterase activity, and organism motility. mdpi.com
Furthermore, studies on a hexapeptide-functionalized gold nanoparticle (P12) in a murine model of sepsis-associated encephalopathy (SAE) revealed targeted cellular responses. nih.gov Intraperitoneally administered P12 was shown to target macrophages and regulate their inflammatory responses. nih.gov In the brain, local administration of P12 directly inhibited microglia activation and reduced neuroinflammation. nih.gov At the tissue level, P12 treatment significantly reduced the leakage of Evans Blue dye in the brain, indicating a protective effect on the blood-brain barrier's integrity. nih.gov
Investigation of Systemic Biological Activities in Preclinical Systems
Beyond localized effects, certain hexapeptides have demonstrated significant systemic biological activities in preclinical animal models. The anti-angiogenic peptide D(LPR), when administered systemically in mice, showed potent inhibition of neovascularization in multiple contexts, including a preliminary tumor-bearing mouse model, highlighting its potential for broad, systemic application. pnas.org
A compelling example of systemic activity comes from the study of hexapeptide-functionalized nanoparticles (P12) in a mouse model of sepsis. nih.gov When administered intraperitoneally, P12 exerted a dual systemic effect: it regulated macrophage inflammatory responses and sequestered specific circulating inflammatory proteins from the blood by forming a unique protein corona. nih.gov This systemic downregulation of inflammation led to improved cognitive function and mobility and protected against multi-organ damage, such as vasculature leakage in the lungs. nih.gov
The systemic immunomodulatory potential of hexapeptides has also been investigated. In a study using cyclophosphamide-induced immunodeficient mice, the hexapeptide LVVLGH was administered. mdpi.com The treatment resulted in systemic immunoenhancement, evidenced by the restoration of spleen and thymus indices, a significant enhancement of NK cell activity, and an increase in serum levels of immunoglobulins (IgA, IgG, IgM) and key cytokines (TNF-α, IL-1β, IL-6). mdpi.com These effects point to a broad activation of both cellular and humoral immunity. mdpi.com
Finally, the hexapeptide QMDDQ, derived from shrimp, was shown to have systemic effects on the central nervous system in a scopolamine-induced amnesic mouse model. researchgate.net The peptide improved memory, as demonstrated by better performance in the Morris water maze experiment, and modulated neurochemistry by increasing acetylcholine (B1216132) (ACh) content and decreasing acetylcholinesterase (AChE) activity in the hippocampus. researchgate.net
Table 3: Summary of Systemic Effects of Various Hexapeptides in Murine Models This table outlines the broad systemic activities observed for different hexapeptide compounds in various preclinical mouse models.
Structural Biology and Biophysical Characterization of Hexapeptide 42
High-Resolution Structural Determination (e.g., NMR, X-ray Crystallography) of Hexapeptide-42 and Complexes
No publicly available studies detailing the determination of this compound's three-dimensional structure through NMR or X-ray crystallography were found. There are no deposited structures for this compound in the Protein Data Bank (PDB).
Conformational Dynamics and Flexibility Analysis
Secondary Structure Prediction and Validation
While secondary structure can be predicted using computational tools, the requested validation through experimental methods like Circular Dichroism (CD) spectroscopy for this compound is not available in the literature.
Investigation of Self-Assembly and Higher-Order Structure Formation
There is no published evidence or investigation into whether this compound undergoes self-assembly or forms higher-order structures like fibrils or oligomers. Studies on peptide self-assembly are common for amyloid-related peptides but appear to be absent for this specific cosmetic ingredient. rsc.org
Computational and Theoretical Approaches in Hexapeptide 42 Research
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Studies
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For hexapeptides, MD simulations provide detailed insights into their conformational landscape, stability, and interactions with other molecules, such as proteins or other peptides. nih.gov
Researchers utilize MD simulations to sample the different shapes (conformations) a hexapeptide can adopt in solution. plos.org This is critical because a peptide's function is intrinsically linked to its three-dimensional structure. For instance, simulations of the tau-derived hexapeptide VQIVYK have been used to investigate its structural stability and aggregation behavior. tandfonline.comnih.gov These studies revealed that interactions such as π–π stacking between aromatic rings and electrostatic forces play a crucial role in stabilizing the peptide oligomers. tandfonline.com All-atom explicit water simulations are often employed to analyze the stability of crystalline fragments of hexapeptides, providing data on how mutations or deletions of side chains affect the secondary structure. nih.gov
MD simulations are also essential for studying the interaction between hexapeptides and their biological targets. For example, simulations have been used to explore how inhibitor hexapeptides bind to the amyloid-beta (Aβ) peptide, which is associated with Alzheimer's disease. nih.gov These computational experiments can reveal the specific binding modes and the key residues involved in the interaction, showing how a hexapeptide might block the elongation pathway of an Aβ pentamer. nih.gov By enhancing the sampling of conformational transitions, methods like steered MD (sMD) can further elucidate how these peptides fold into stable structures. nih.gov
Table 1: Application of MD Simulations in Hexapeptide Research
| Hexapeptide Example | Research Focus | Key Findings from MD Simulations | Citations |
|---|---|---|---|
| VQIVYK (from Tau protein) | Stability and Aggregation | van der Waals, π–π stacking, and electrostatic interactions are key for oligomer stability. Hydrophobic steric zippers hold neighboring β-sheets together. | tandfonline.comnih.gov |
| EN1-iPeps | Conformational Stability | The hexapeptide motif shows a tendency to adopt stable turn/helical conformations in water, supported by specific hydrogen bonding patterns. | nih.gov |
| CTLWWG, GTVWWG, CTIYWG | Inhibition of Aβ Aggregation | Peptides preferentially bind to the edge of the Aβ17-42 pentamer, potentially blocking its elongation. | nih.gov |
Molecular Docking for Ligand-Target Prediction and Optimization
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a hexapeptide) when bound to a second (a receptor, such as a protein target). mdpi.com This technique is crucial for predicting ligand-target interactions and is widely used in the initial stages of drug discovery to screen large libraries of compounds. acs.orgplos.org
In hexapeptide research, docking is used to identify potential binding sites and estimate the binding affinity to a target protein. biorxiv.org For example, in studies related to Alzheimer's disease, molecular docking has been employed to model the interaction between hexapeptide inhibitors and the Aβ peptide. acs.org The process involves preparing the 3D structures of both the peptide and the target and then using an algorithm to find the most favorable binding conformation based on a scoring function, which estimates the binding energy. plos.orgpnas.org
Computational studies have used docking to understand how the tau-derived hexapeptide AcPHF6 promotes Aβ fibrillogenesis, suggesting it acts as an anchor for Aβ monomers. nih.gov Similarly, multi-scale computational approaches, including molecular docking, have been applied to explore the interactions between identified hexapeptide inhibitors (e.g., CTLWWG) and Aβ fragments, revealing sequence-specific interactions. nih.gov The results from docking studies provide a static picture of the interaction, which is often refined and validated using more dynamic methods like MD simulations.
Table 2: Molecular Docking in Hexapeptide-Target Interaction Studies
| Hexapeptide/Ligand | Target Protein | Purpose of Docking | Software/Method Example | Citations |
|---|---|---|---|---|
| Hexapeptide amide | Amyloid-β (1-42) | Obtain initial conformation for MD simulations to study inhibition mechanism. | AutoDock Vina | |
| AcPHF6 | Amyloid-β peptides | Investigate how the hexapeptide promotes Aβ fibrillogenesis. | Not specified | nih.gov |
| CTLWWG, GTVWWG, CTIYWG | Aβ17-42 pentamer | Explore binding modes and interaction mechanisms of inhibitors. | Not specified | nih.gov |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules from first principles. These methods provide highly accurate information about molecular geometry, energy, and electronic properties. In peptide research, QM approaches like Density Functional Theory (DFT) are particularly useful for understanding aspects that classical force fields used in MD cannot fully capture, such as the details of chemical reactions or the nature of specific non-covalent interactions. acs.org
For hexapeptides, QM calculations have been employed to study their structure, dipole moments, and energies. specialchem.com For instance, the Hartree-Fock (HF) method has been used to analyze the structure of cyclo-hexapeptide nanorings in solution. specialchem.com A more advanced hybrid method, ONIOM, which combines high-level QM calculations for a key region of a molecular system with lower-level methods for the rest, has been used to explore the ability of different hexapeptide sequences to cap and terminate the growth of amyloid β-sheets. acs.org This study on the VQIVYK amyloid model showed how substituting specific amino acids could inhibit the growth of the sheet, providing a basis for designing amyloid growth inhibitors. acs.org QM methods are also used to investigate the interactions between hexapeptide inhibitors and Aβ fragments, providing a deeper understanding of the binding forces at an electronic level. nih.gov
De Novo Peptide Design and Virtual Library Screening for Functional Analogues
De novo design refers to the creation of novel peptide sequences from scratch, rather than by modifying existing ones. nih.govuiuc.edu This approach, often coupled with virtual screening of peptide libraries, is a powerful strategy for discovering peptides with desired functions. researchgate.net Computational algorithms are used to search the vast peptide chemical space to identify sequences predicted to have high affinity and specificity for a biological target. pnas.org
In the context of hexapeptides, de novo design has been instrumental in developing inhibitors for processes like amyloid aggregation. nih.govacs.org Researchers have developed hybrid high-throughput computational methods to screen and design hexapeptide inhibitors against Aβ aggregation from first principles. nih.govuiuc.edu A "like-interacts-like" design principle has been proposed, where self-assembling peptides are designed to interact strongly with conformationally similar motifs on Aβ peptides, thereby competitively inhibiting Aβ self-aggregation. nih.govuiuc.edu
Virtual screening of large peptide libraries allows for the rapid identification of promising candidates. researchgate.net For example, a computer-designed algorithm was used to search for hexapeptide sequences with a high propensity to form β-sheets, a key feature of amyloid fibrils. pnas.org The sequences identified as highly favorable were then synthesized and experimentally validated, confirming that the computational predictions were accurate. This synergy between in silico design and experimental validation accelerates the development of functional peptides. pnas.org
Machine Learning Applications for Structure-Activity Relationship (SAR) Prediction and Peptide Property Optimization
Machine learning (ML) is increasingly being applied in peptide research to predict biological activity and optimize properties. researchgate.netheca-analitika.com ML models can learn complex patterns from large datasets to establish quantitative structure-activity relationships (QSAR), which correlate a peptide's structural features with its functional activity. researchgate.net
For peptides, ML methods can accelerate the screening process and enhance decision-making. rsc.org Various ML algorithms, such as Random Forest and deep learning models, are used for peptide-based drug discovery. researchgate.net These models can predict the therapeutic potential of peptides with increasing accuracy by leveraging datasets from high-throughput screening. rsc.org For example, ML models have been developed to predict the amyloidogenic propensity of hexapeptides from their sequence alone, achieving state-of-the-art performance and demonstrating the potential to speed up the identification of problematic sequences in therapeutic peptide design.
ML is also combined with other computational methods. One approach trains ML models on the results of extensive MD simulations to predict the structural ensembles of new peptide sequences rapidly. mdpi.com This method, termed StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning), has been successfully applied to cyclic hexapeptides, allowing for simulation-quality predictions in a fraction of the time. mdpi.com This enables the high-throughput screening of peptide libraries not just for activity but also for their conformational behavior, a key aspect of their function.
Table 3: Machine Learning Models in Peptide Research
| ML Application | Peptide System | Model Type | Key Outcome | Citations |
|---|---|---|---|---|
| Amyloidogenesis Prediction | Hexapeptides | Logistic Regression, ProtBERT | Identification of pro-amyloidogenic sequences; state-of-the-art prediction from sequence alone. | |
| BACE1 Inhibitor Classification | Small molecules (relevant to Aβ) | Random Forest, AdaBoost, Gradient Boosting | High-accuracy prediction of inhibitor activity, aiding in screening for Alzheimer's drug candidates. | researchgate.netheca-analitika.com |
| Structural Ensemble Prediction | Cyclic Hexapeptides | Linear Regression (StrEAMM) | Rapid prediction of structural ensembles, accelerating screening for conformational properties. | mdpi.com |
Computational Modeling of Peptide-Induced Biological Processes (e.g., Amyloid Fibrillogenesis)
Computational modeling is essential for understanding complex biological processes induced by peptides, such as amyloid fibrillogenesis—the process by which proteins or peptides aggregate to form insoluble fibrils. This process is a hallmark of several neurodegenerative diseases. pnas.org
Systematic in silico studies are conducted to elucidate the mechanisms of fibril formation and inhibition. For example, the interaction of the capped VQIVYK hexapeptide with Aβ42 self-assemblies has been modeled using molecular docking and MD simulations. springernature.comresearchgate.net These models suggest that the hexapeptide can prevent the conversion of Aβ42 oligomers into larger species by binding to them, but can also stabilize mature fibril structures. springernature.comresearchgate.net This highlights the complexity of modulating amyloid processes.
Computational studies have also investigated how tau-derived hexapeptides like AcPHF6 can paradoxically promote Aβ fibrillogenesis. nih.gov Molecular modeling suggests a "dock-and-pack" mechanism where the hexapeptide provides a surface that stabilizes the Aβ structure and accelerates its self-assembly into less toxic fibrils. nih.gov Furthermore, simulations have been used to investigate the effect of N-terminal Aβ hexapeptide inhibitors on the conformational landscape of the full-length Aβ42 monomer, showing that these inhibitors can redirect the monomer towards disordered, non-aggregation-prone states. researchgate.net These modeling efforts provide crucial, atom-level details that are difficult to obtain experimentally and are vital for the rational design of therapeutics against amyloid-related diseases. mdpi.com
Table of Mentioned Compounds
| Compound Name/Abbreviation | Full Name/Sequence |
|---|---|
| Hexapeptide-42 | Ile-Gln-Ala-Cys-Arg-Gly-NH2 |
| VQIVYK | Val-Gln-Ile-Val-Tyr-Lys |
| AcPHF6 | Acetyl-Val-Gln-Ile-Val-Tyr-Lys-Amide |
| Aβ / Aβ42 | Amyloid-beta peptide (42 residues) |
| CTLWWG | Cys-Thr-Leu-Trp-Trp-Gly |
| GTVWWG | Gly-Thr-Val-Trp-Trp-Gly |
| CTIYWG | Cys-Thr-Ile-Tyr-Trp-Gly |
Omics and Systems Biology Integration for Hexapeptide 42 Effects
Proteomic Profiling of Cellular Responses to Hexapeptide-42
Proteomics, the large-scale study of proteins, can elucidate how this compound directly and indirectly alters the protein landscape of skin cells. This is crucial for identifying the molecular machinery responsible for its observed effects, such as improved hydration and anti-aging properties. olobion.aiaging-us.com Global proteomic analyses of skin have successfully identified key pathways and potential biomarkers related to aging, including changes in DNA repair, management of reactive oxygen species, and ribosome biogenesis. nih.gov
Targeted proteomics focuses on accurately measuring the abundance of a predefined set of proteins. This approach is ideal for validating the known mechanism of this compound, which involves the activation of Caspase-14. inci.guide Caspase-14 is a key enzyme in the processing of (pro)filaggrin into filaggrin, a protein essential for skin barrier function and natural hydration. inci.guidemdpi.com
Using targeted mass spectrometry techniques like selected reaction monitoring (SRM), researchers could precisely quantify changes in the levels of Caspase-14, profilaggrin, filaggrin, and its breakdown products in keratinocytes following treatment with this compound. pnas.org This would provide direct evidence of the peptide's efficacy in modulating this specific pathway.
Hypothetical Targeted Proteomics Results for this compound
| Protein/Peptide | Function in Skin | Hypothetical Fold Change | Hypothetical p-value |
| Caspase-14 (active form) | Processes profilaggrin | ↑ 2.5 | < 0.01 |
| Profilaggrin | Filaggrin precursor | ↓ 1.8 | < 0.05 |
| Filaggrin | Aggregates keratin (B1170402), source of NMFs | ↑ 2.1 | < 0.01 |
| Loricrin | Major protein of the cornified envelope | ↑ 1.5 | < 0.05 |
Global, or "shotgun," proteomics aims to identify and quantify as many proteins as possible in a sample, making it a powerful tool for discovering unexpected effects and novel biomarkers. acs.orgnews-medical.net By comparing the entire proteome of cells treated with this compound to untreated cells, researchers could uncover previously unknown pathways affected by the peptide.
Techniques often involve separating complex protein mixtures, sometimes using combinatorial hexapeptide libraries to reduce the dynamic range and enhance the detection of low-abundance proteins. acs.orgnih.govplos.org Subsequent analysis with mass spectrometry can identify proteins involved in processes beyond the Caspase-14 pathway, such as oxidative stress responses, collagen synthesis, or lipid metabolism, which are all critical to skin health. dovepress.comportlandpress.com This discovery-based approach could reveal new mechanisms contributing to the anti-aging effects of this compound and identify novel protein biomarkers for assessing its efficacy. news-medical.net
Targeted Proteomics for Specific Protein Expression and Modification
Transcriptomic Analysis of Gene Expression Modulation by this compound
Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. oup.com This is essential for understanding the upstream regulatory effects of this compound that lead to the protein-level changes. Both RNA sequencing and microarray technologies are powerful methods for profiling the transcriptome in dermatological research. nih.govnih.gov
RNA sequencing (RNA-Seq) and DNA microarrays are high-throughput methods used to measure the expression levels of thousands of genes simultaneously. frontiersin.orgmdpi.com In the context of this compound, these techniques could be applied to cultured human keratinocytes or skin explants to identify which genes are upregulated or downregulated in response to the peptide.
RNA-Seq offers high sensitivity and the ability to discover novel transcripts, providing a comprehensive view of the transcriptional landscape. nih.gov
Microarrays are a well-established technology for analyzing the expression of a known set of genes and have been used to study the effects of various peptides. genesandcancer.com
Application of these methods would likely reveal changes in the expression of genes directly related to this compound's known function, such as CASP14 (the gene for Caspase-14) and FLG (the gene for filaggrin), as well as genes involved in keratinocyte differentiation, skin barrier integrity, and DNA damage response. aging-us.commdpi.com
Once a list of differentially expressed genes is generated, Gene Set Enrichment Analysis (GSEA) is a powerful computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. researchgate.net Instead of focusing on individual genes, GSEA identifies entire pathways or biological processes that are enriched in the transcriptomic data.
For this compound, GSEA could reveal that treatment leads to the enrichment of pathways critical for skin health. For example, an upregulation of genes involved in "epidermal differentiation," "lipid metabolism," and "response to UV damage" would provide a broader, systems-level confirmation of its biological activities. aging-us.comnih.gov Such analyses have been used effectively to link transcriptomic changes to impaired or enhanced skin barrier function. mdpi.comresearchgate.net
Hypothetical Gene Set Enrichment Analysis (GSEA) for this compound
| Enriched Pathway | Biological Relevance | Hypothetical NES | Hypothetical p-value |
| Keratinocyte Differentiation | Essential for forming the outer skin layers | +1.95 | < 0.001 |
| Formation of the Cornified Envelope | Key to skin barrier integrity | +1.82 | < 0.001 |
| DNA Repair | Response to environmental damage (e.g., UV) | +1.76 | < 0.01 |
| Fatty Acid and Lipid Metabolism | Contributes to barrier function and hydration | +1.68 | < 0.05 |
RNA Sequencing and Microarray Approaches
Integration of Multi-Omics Data for Comprehensive Network Analysis
The true power of systems biology lies in the integration of data from multiple "omics" layers. nih.govfrontiersin.org While transcriptomics reveals the genetic blueprint being activated, proteomics shows the functional protein molecules that carry out the work. Integrating these datasets for this compound would provide a much more complete and robust model of its mechanism of action. nih.govmedrxiv.org
By combining transcriptomic and proteomic data, researchers can correlate changes in gene expression with subsequent changes in protein abundance. nih.gov This integrated approach helps to:
Validate findings: A concurrent increase in both a gene's transcript and its corresponding protein strengthens the evidence for its involvement.
Uncover regulatory mechanisms: Discrepancies between transcript and protein levels can point to post-transcriptional regulation, such as regulation by microRNAs or changes in protein degradation rates.
Build comprehensive networks: Integrated analysis allows for the construction of detailed molecular networks that map the entire cascade of events initiated by this compound, from gene activation to pathway modulation and the final physiological effect on the skin. frontiersin.org
This holistic view is essential for fully characterizing the biological impact of this compound and can pave the way for the development of more precise and effective cosmetic and dermatological products. nih.govresearchgate.net
Bioinformatic Approaches for Identifying Conserved Motifs and Functional Domains
The integration of "omics" and systems biology provides a powerful framework for elucidating the multifaceted effects of bioactive peptides like this compound. A key component of this approach is the use of bioinformatics to identify conserved motifs and functional domains. This analysis can offer insights into a peptide's evolutionary origins, potential binding partners, and its role within broader biological networks. While specific "omics" studies focused exclusively on this compound are not prevalent in public research databases, we can explore the application of these bioinformatic methods to understand its structure and function.
This compound is a synthetic peptide with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly (IQACRG). wikipedia.orgmdpi.com Its primary known function is the activation of Caspase-14, a protease crucial for the terminal differentiation of keratinocytes and the formation of the skin's natural moisture barrier. wikipedia.orgnih.gov Given this defined target, bioinformatic approaches can be applied to both the peptide sequence itself and its target protein, Caspase-14, to build a systems-level understanding of its activity.
Sequence-Based Motif and Domain Analysis of this compound
The initial step in a bioinformatic analysis of a novel peptide such as this compound involves searching its sequence against established protein and motif databases. Tools like the Basic Local Alignment Search Tool (BLAST) are fundamental for comparing a query sequence against vast libraries of known protein sequences to find regions of local similarity. nih.govuniprot.org A BLAST search with the "IQACRG" sequence against protein databases would aim to identify if this hexapeptide sequence is a conserved part of any known larger proteins, which could suggest a biomimetic origin or a shared binding mechanism.
Following a general similarity search, more specialized databases are used to identify known functional motifs. These databases contain curated collections of short sequence patterns associated with specific biological functions. A search of the "IQACRG" sequence in these databases would reveal if it contains any well-characterized motifs. For instance, a search in the PROSITE database, which contains patterns and profiles for protein domains, families, and functional sites, could identify motifs related to binding sites or enzyme active sites. expasy.orgnih.gov Similarly, the Pfam database, which is a large collection of protein families represented by multiple sequence alignments and hidden Markov models, could be queried to see if the hexapeptide corresponds to a known protein domain. xfam.orgnih.gov
While a direct match for "IQACRG" as a named, conserved motif in major databases is not found, this does not diminish its biological activity. Short peptides often mediate protein-protein interactions without being part of a large, structurally defined domain. meme-suite.org Their specificity can arise from the unique three-dimensional conformation they adopt when binding to their target.
Interactive Data Table: Bioinformatic Tools for Peptide Analysis
| Tool/Database | Primary Function | Application to this compound Analysis |
|---|---|---|
| BLAST (Basic Local Alignment Search Tool) | Compares a query sequence against a large database of protein or nucleotide sequences to find similar sequences. nih.govuniprot.org | To determine if the IQACRG sequence is part of a known, larger protein, suggesting a potential natural origin or homology. |
| PROSITE | Database of protein domains, families, and functional sites, identified by patterns and profiles. expasy.orgnih.gov | To scan IQACRG for known short functional motifs, such as binding sites or post-translational modification sites. |
| Pfam | A large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs). xfam.orgnih.gov | To identify if the hexapeptide sequence corresponds to a known protein family or domain. |
| MEME Suite | A set of tools for discovering and analyzing motifs (conserved patterns) in groups of related DNA or protein sequences. meme-suite.org | If multiple peptides with similar activity to this compound were identified, MEME could find the shared consensus motif responsible for that activity. |
| InterPro | Integrates signatures from multiple protein family databases into a single searchable resource for functional analysis. ebi.ac.uk | Provides a comprehensive search across multiple databases (including Pfam and PROSITE) to classify the peptide and predict its functional attributes. |
Functional Domain Analysis via the Target Protein: Caspase-14
A powerful indirect method for understanding a peptide's functional context is to analyze its biological target. This compound activates Caspase-14 (CASP14). wikipedia.orgnih.gov By examining the "omics" data related to CASP14, we can infer the systemic impact of its activation by the peptide. Gene Ontology (GO) is a major bioinformatic initiative to unify the representation of gene and gene product attributes across all species. wikipedia.org An analysis of the GO terms associated with the CASP14 gene provides a structured vocabulary for its molecular functions, cellular components, and biological processes.
The CASP14 gene is associated with crucial biological processes for skin health. wikipedia.orggenecards.org GO analysis reveals its involvement in cornification, keratinization, epidermis development, and proteolysis. wikipedia.org These processes are fundamental to the formation and maintenance of the stratum corneum, the outermost layer of the skin that provides a protective barrier against environmental stressors and prevents water loss. nih.gov The molecular functions of Caspase-14 include cysteine-type endopeptidase activity, which is the enzymatic action that this compound presumably enhances. wikipedia.orggenecards.org
By activating Caspase-14, this compound initiates a cascade of events that are part of a larger, systems-level network of skin homeostasis. The peptide's influence can be mapped onto the biological pathways where Caspase-14 is active. For example, Caspase-14 is known to be critical for processing (pro)filaggrin, a protein that is subsequently broken down into amino acids and other small molecules that constitute the Natural Moisturizing Factor (NMF) of the skin. nih.gov A systems biology perspective would model how the upregulation of Caspase-14 activity by this compound propagates through this pathway to ultimately enhance skin hydration.
Interactive Data Table: Gene Ontology (GO) Annotations for Caspase-14 (CASP14)
| GO Category | GO Term | Description | Relevance to this compound Action |
|---|---|---|---|
| Biological Process | Cornification (GO:0070268) | The process of terminal differentiation of keratinocytes, resulting in the formation of the cornified layer (stratum corneum). wikipedia.org | This compound promotes this key process for skin barrier formation by activating Caspase-14. |
| Epidermis Development (GO:0008544) | The process by which the epidermis is generated and maintained. wikipedia.org | The peptide's action supports the structural integrity and health of the epidermis. | |
| Proteolysis (GO:0006508) | The breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org | This is the fundamental biochemical process carried out by Caspase-14 upon activation. | |
| Intrinsic Apoptotic Signaling Pathway in Response to DNA Damage (GO:0008630) | A programmed cell death process initiated by DNA damage, which can be induced by factors like UVB radiation. wikipedia.org | Caspase-14 plays a role in protecting against UVB damage, a function enhanced by this compound. nih.gov | |
| Molecular Function | Cysteine-type endopeptidase activity (GO:0004197) | The catalytic activity of cleaving peptide bonds within a protein, using a cysteine residue in the active site. wikipedia.orggenecards.org | This is the direct enzymatic function of Caspase-14 that is stimulated by this compound. |
| Protein Binding (GO:0005515) | The selective, non-covalent interaction with any protein or protein complex. wikipedia.org | Describes the ability of Caspase-14 to interact with its substrates, such as (pro)filaggrin. | |
| Cellular Component | Cytoplasm (GO:0005737) | The contents of a cell enclosed by the plasma membrane, excluding the nucleus. wikipedia.org | The location within keratinocytes where Caspase-14 is active. |
| Keratin Filament (GO:0045095) | Filaments composed of keratin that form part of the cytoskeleton in epithelial cells. wikipedia.org | Caspase-14 interacts with components of the keratinocyte cytoskeleton during cornification. |
Future Directions and Emerging Research Avenues for Hexapeptide 42
Development of Next-Generation Hexapeptide-42 Analogues with Enhanced Research Attributes
The development of analogues, or modified versions, of this compound is a primary avenue for future research. By systematically altering its amino acid sequence, researchers can create next-generation peptides with enhanced stability, bioavailability, and target specificity. One established approach involves the strategic substitution of natural α-amino acids with non-natural or modified ones, such as β-amino acids or N-methylated amino acids. scielo.org.mxacs.org These modifications can confer resistance to enzymatic degradation, a significant challenge for peptide-based compounds in biological systems. acs.org
For this compound (Ile–Gln–Ala–Cys–Arg–Gly–NH2), research could focus on creating analogues with improved proteolytic stability, which would be valuable for in vitro and in vivo studies. acs.org For instance, researchers might explore how substituting specific residues affects the peptide's conformation and its interaction with Caspase-14. The goal would be to produce analogues that are not only more robust but also possess fine-tuned activity, potentially acting as super-agonists or even antagonists, thereby providing more precise tools for studying the Caspase-14 pathway.
| Potential Modification Strategy | Objective | Example Application for this compound |
| N-methylation of peptide bonds | Increase resistance to proteases scielo.org.mx | Create analogues with longer half-lives for prolonged experimental observation. |
| Substitution with β-amino acids | Modulate peptide conformation and stability acs.org | Develop analogues with altered folding patterns to probe receptor binding requirements. |
| Cyclization | Enhance structural rigidity and binding affinity | Synthesize a cyclic version of this compound to improve target engagement. |
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While the interaction of this compound with Caspase-14 is its most well-documented activity, it is plausible that this peptide interacts with other biological targets, a common feature of bioactive peptides. Future research should aim to uncover these potential off-target or secondary interactions, which could reveal novel biological functions. The cytoplasmic membrane is a common target for many peptides, and studies could investigate if this compound has any direct membrane-interacting properties. plos.org
The search for new mechanisms extends to exploring its effects in different biological contexts. For example, while its role in skin is emerging, its influence on other cell types or tissues remains unknown. Research initiatives could screen this compound against panels of other proteases or receptors to identify new interaction partners. Peptide-based therapeutics are being investigated for a wide range of applications, including oncology and inflammation, and discovering novel targets for this compound could expand its relevance into new therapeutic areas. aacrjournals.org
Advanced Microfluidic and High-Throughput Screening Platforms for Peptide Discovery
The discovery of new functions for this compound and the screening of its next-generation analogues can be dramatically accelerated by modern technology platforms. technologynetworks.com High-throughput screening (HTS) systems, which allow for the rapid testing of thousands of compounds, are essential. technologynetworks.com When combined with peptide library technologies, such as phage display or mRNA display, these platforms can efficiently screen vast numbers of peptide variants against specific biological targets. medicilon.com
Advanced microfluidic platforms, often referred to as "lab-on-a-chip" technology, offer a way to perform complex biological experiments on a miniature scale, requiring minimal sample volumes. orbitdiscovery.com These systems can be used for detailed studies of peptide-protein interactions with high precision. For this compound, microfluidic devices could be used to directly screen for functional activity against reporter cell lines, making them ideal for identifying analogues that act as agonists or antagonists for known or novel targets. orbitdiscovery.com
| Screening Platform | Key Advantage | Application in this compound Research |
| Peptide-on-a-Chip | High-throughput analysis of peptide-protein interactions creative-peptides.com | Rapidly screen a library of this compound analogues for binding affinity to Caspase-14 or other potential targets. |
| Microfluidics | Direct functional screening with low sample volume orbitdiscovery.com | Test the ability of this compound variants to modulate cellular responses in real-time. |
| mRNA Display | Screening of massive libraries (trillions of variants) medicilon.com | Identify entirely new peptide sequences with high affinity for targets related to the biological pathways influenced by this compound. |
Integration of Artificial Intelligence and Robotics in Peptide Synthesis and Characterization
The fields of artificial intelligence (AI) and robotics are revolutionizing peptide research and development. iktos.ai AI, particularly machine learning and deep learning models, can accelerate the discovery of novel peptides by predicting their structures and biological activities from their amino acid sequences. mdpi.comnih.gov These computational tools can be used to design virtual libraries of this compound analogues, prioritizing those with the highest probability of desired attributes for synthesis and testing. mdpi.com
Interdisciplinary Approaches for Understanding this compound’s Role in Complex Biological Systems
A comprehensive understanding of this compound's function requires an interdisciplinary approach that integrates knowledge and techniques from various scientific fields. mdpi.comj-jdis.com The study of a single peptide can no longer be confined to biochemistry or dermatology alone. To fully elucidate its role, research must merge insights from computational biology, molecular dynamics, materials science, and clinical research. mdpi.com
For example, molecular dynamics simulations can provide a detailed picture of how this compound binds to Caspase-14 at an atomic level, revealing the key interactions that drive its activity. mdpi.com Combining this with cell biology experiments and studies in tissue models can create a multi-scale understanding of its effects, from a single molecule to a complex biological system like the skin. Fostering collaboration between researchers from different disciplines is crucial for solving complex biological problems and will be essential for unlocking the full potential of this compound. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
